

2-((Dimethylamino)methyl)cyclohexanone CAS number and properties

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Compound of Interest

Compound Name:	2- ((Dimethylamino)methyl)cyclohexa none
Cat. No.:	B127425

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An In-depth Technical Guide to **2-((Dimethylamino)methyl)cyclohexanone** (CAS: 15409-60-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Significance

2-((Dimethylamino)methyl)cyclohexanone, registered under CAS number 15409-60-6, is a bifunctional organic compound of considerable interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Structurally, it is a derivative of cyclohexanone featuring a dimethylaminomethyl substituent at the alpha position, classifying it as a Mannich base.[1][4] This arrangement of a ketone and a tertiary amine within the same molecule imparts versatile reactivity, making it a valuable synthetic building block.[1]

Its most prominent and well-documented role is as a pivotal intermediate in the synthesis of the centrally acting analgesic drug (±)-Tramadol.[1][4][5] The synthesis of Tramadol from this precursor is a classic application of the Grignard reaction, highlighting the compound's importance in accessing complex pharmaceutical targets.[1] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and safe handling, grounded in established scientific literature and protocols.

Physicochemical and Spectroscopic Properties

The fundamental properties of **2-((Dimethylamino)methyl)cyclohexanone** are crucial for its application in synthesis, dictating reaction conditions, purification strategies, and storage.

Physicochemical Data

Property	Value	Source(s)
CAS Number	15409-60-6	[1] [2] [3] [6]
Molecular Formula	C ₉ H ₁₇ NO	[2] [3] [6]
Molecular Weight	155.24 g/mol	[1] [2] [3]
Appearance	Colorless transparent liquid	[2]
Boiling Point	222.3 °C at 760 mmHg	[2]
Density	0.944 g/cm ³	[2]
Flash Point	70.2 °C	[2]
Refractive Index	1.606	[2]
IUPAC Name	2- [(dimethylamino)methyl]cyclohexan-1-one	[3]
InChI Key	QDHLEFBSGUGHCL- UHFFFAOYSA-N	[1] [6]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

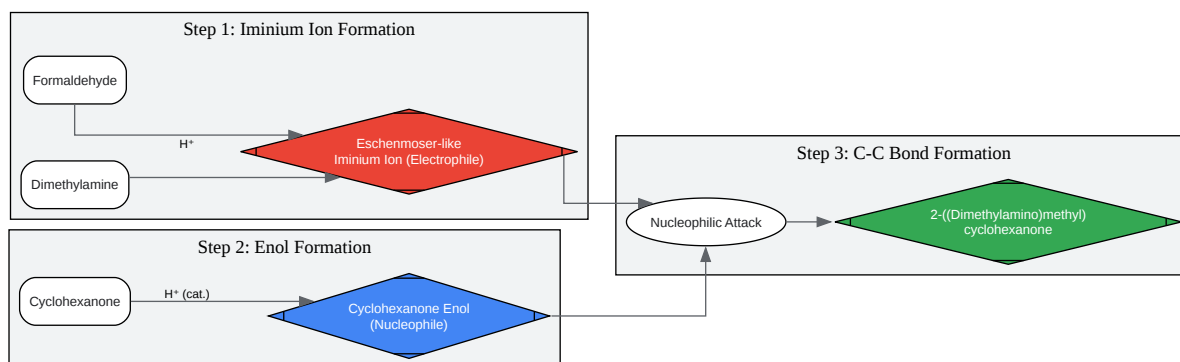
Technique	Key Data Points & Interpretation	Source(s)
Infrared (IR)	~1698 cm ⁻¹ : Strong C=O stretch, characteristic of a ketone.	[7]
¹³ C NMR	~209.6 ppm: C-1 (ketone carbonyl). ~56.8 ppm: C-7 (methylene of the aminomethyl group). ~46.7 ppm: C-2 (methine at the substitution site). ~42.3, 41.8 ppm: Methyl carbons of the dimethylamino group. (Data for hydrochloride salt in CDCl ₃)	[7]
Mass Spec (MS)	m/z 155: Molecular Ion [M] ⁺ .	[8][9]

Synthesis: The Mannich Reaction

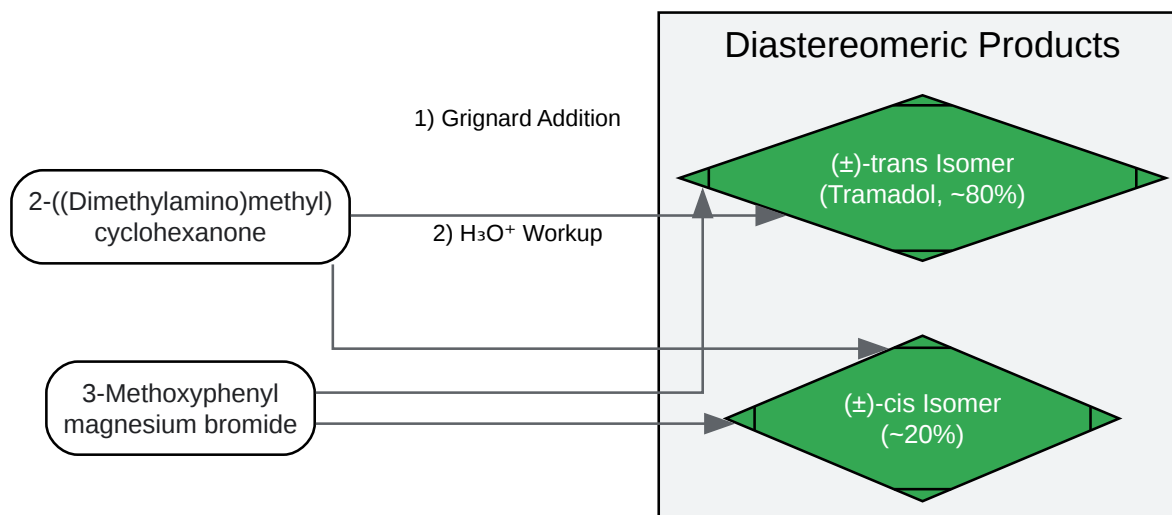
The primary and most efficient route to **2-((Dimethylamino)methyl)cyclohexanone** is the Mannich reaction, a cornerstone of carbon-carbon bond formation that involves the aminoalkylation of an acidic proton alpha to a carbonyl group.[1][10]

Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism. The causality behind this pathway lies in the sequential formation of electrophilic and nucleophilic species. First, an electrophilic iminium ion is generated from the amine and aldehyde. Concurrently, the ketone is converted to its nucleophilic enol form. The final step is the C-C bond-forming reaction between these two intermediates.



Grignard Reaction for Tramadol Synthesis



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Caption: Synthesis of Tramadol diastereomers via Grignard reaction.

This reaction is diastereoselective, typically yielding an ~80:20 mixture of the (±)-trans and (±)-cis isomers, respectively. [1]The trans-isomer is the therapeutically active component known as

Tramadol. [5]The stereochemical outcome is influenced by steric factors during the nucleophilic attack on the ketone.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical intermediates is paramount. **2-((Dimethylamino)methyl)cyclohexanone** possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

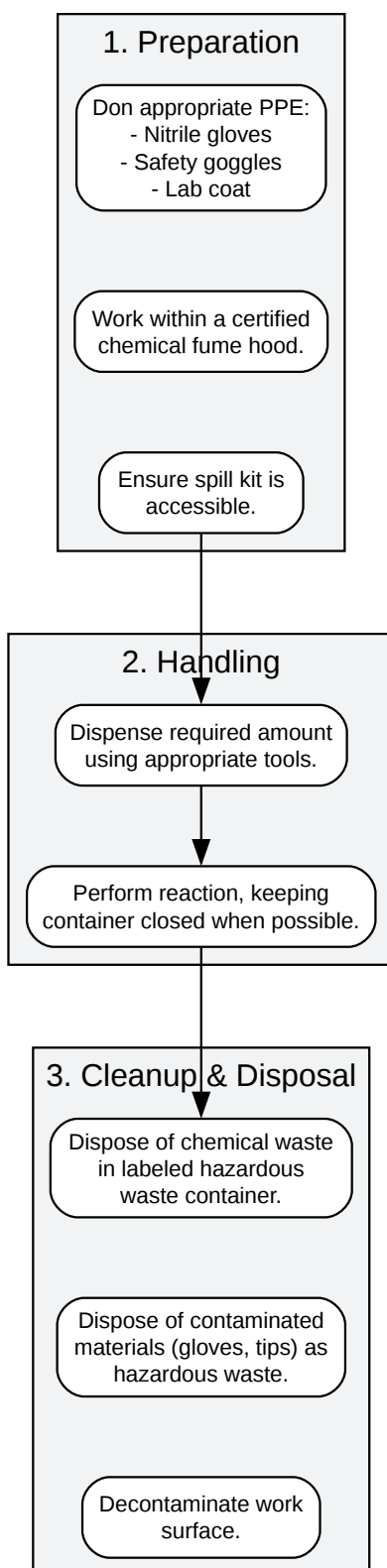
GHS Hazard Profile

[3]

- Pictograms: GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful)
- Signal Word: Danger
- Hazard Statements:
 - H226: Flammable liquid and vapor.
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.

Safe Handling Workflow

A self-validating protocol for handling this chemical involves a strict sequence of preparation, execution, and cleanup to minimize exposure risk.



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Caption: Workflow for the safe handling of the compound.

- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, under refrigeration at 2-8°C. [2]* Disposal: All waste, including empty containers which may retain residue, must be treated as hazardous and disposed of in accordance with institutional and local environmental regulations. [11]

Conclusion

2-((Dimethylamino)methyl)cyclohexanone is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the synthetic and medicinal chemist. Its straightforward synthesis via the robust Mannich reaction, combined with the strategic reactivity of its dual functional groups, solidifies its status as a critical precursor in the pharmaceutical industry, most notably for the production of Tramadol. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible application in research and development.

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